(R)-TCO-OH
Description
Structural Architectures and Isomeric Forms of Cyclooct-4-en-1-ol
The cyclooctene (B146475) ring in cyclooct-4-en-1-ol is an eight-membered ring with a double bond located at the 4-position. ontosight.ai The presence of this double bond allows for the existence of geometric isomers: cis and trans. Additionally, the carbon atom bearing the hydroxyl group is a stereocenter, leading to enantiomeric forms. chemspider.com
Cis-Cyclooct-4-en-1-ol (Z-Isomer)
Cis-cyclooct-4-en-1-ol, also known as the Z-isomer, features the two largest substituents on the double bond on the same side of the double bond plane. chemspider.comnih.gov The IUPAC name for this isomer is (4Z)-cyclooct-4-en-1-ol. nih.gov The cis configuration in an eight-membered ring introduces less strain compared to the trans configuration. vulcanchem.com
Trans-Cyclooct-4-en-1-ol (E-Isomer)
Trans-cyclooct-4-en-1-ol, or the E-isomer, has the two largest substituents on the double bond on opposite sides of the double bond plane. nih.gov This isomer is formally named (4E)-cyclooct-4-en-1-ol. nih.gov The trans double bond within the eight-membered ring of cyclooctene introduces significant ring strain. This inherent strain contributes to the molecule's increased reactivity, particularly in certain cycloaddition reactions. medkoo.com
Stereochemical Considerations and Naming Conventions
Beyond the cis-trans (or Z-E) isomerism of the double bond, cyclooct-4-en-1-ol also possesses a chiral center at the carbon atom bonded to the hydroxyl group (C1). chemspider.com This gives rise to a pair of enantiomers: (R)-cyclooct-4-en-1-ol and (S)-cyclooct-4-en-1-ol. nih.govbldpharm.com The full stereochemical description of a specific isomer would therefore combine the double bond geometry (Z or E) and the configuration at the chiral center (R or S). For instance, (1R,4Z)-cyclooct-4-en-1-ol specifies the configuration at both the chiral center and the double bond. Relative stereochemistry can also be indicated, such as rel-(1R,4E,pR)-Cyclooct-4-enol. nih.govsigmaaldrich.com
The naming conventions follow IUPAC rules, indicating the ring size ("cyclooct"), the position and configuration of the double bond ("4-en", with Z or E prefixes), and the position and presence of the hydroxyl group ("1-ol"). nih.govnih.gov
Significance in Contemporary Organic Synthesis and Chemical Biology
Cyclooct-4-en-1-ol and its isomers, particularly the strained trans isomer, hold significant value in contemporary organic synthesis and chemical biology. ontosight.ai
In organic synthesis, cyclooct-4-en-1-ol serves as a versatile building block and intermediate. ontosight.aicymitquimica.comguidechem.com It can undergo various transformations characteristic of alcohols and alkenes, including oxidation, reduction, and esterification reactions. ontosight.aicymitquimica.comguidechem.com For example, oxidation of cyclooct-4-en-1-ol yields cyclooct-4-enone, another important intermediate in the synthesis of various organic compounds. ontosight.ai It is also used in the synthesis of fragrances, flavors, and pharmaceutical intermediates. chembk.comguidechem.com
In chemical biology, the trans isomer, (E)-cyclooct-4-en-1-ol (often referred to as TCO-OH), is particularly notable for its application in bioorthogonal chemistry. medkoo.com The high ring strain of the trans double bond makes it highly reactive in strain-promoted cycloaddition reactions, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. medkoo.com This reaction proceeds rapidly and selectively under mild, physiological conditions without the need for a catalyst, making it ideal for labeling and imaging biomolecules in complex biological systems. medkoo.com TCO-OH can be used to functionalize biomolecules, allowing for subsequent reaction with tetrazine-functionalized probes or therapeutic agents. medkoo.com This has applications in areas such as pretargeted imaging and drug delivery.
The synthesis of the trans isomer often involves the photoisomerization of the more readily available cis isomer, sometimes catalyzed by agents like silver nitrate (B79036). bas.bg
While information on the direct biological activity of Cyclooct-4-en-1-ol itself is limited in the provided sources, the utility of its derivatives, such as esters, in pharmaceuticals and the potential for biological activity in related cyclic esters are mentioned, suggesting an indirect relevance in chemical biology through the synthesis of biologically relevant molecules. ontosight.ai
Here is a table summarizing some computed properties of Cyclooct-4-en-1-ol:
| Property | Value | Source |
| Molecular Formula | C8H14O | nih.govnih.gov |
| Molecular Weight | 126.20 g/mol | nih.govnih.gov |
| XLogP3 | 1.8 | nih.govnih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 126.104465066 Da | nih.govnih.gov |
| Monoisotopic Mass | 126.104465066 Da | nih.govnih.gov |
| Topological Polar Surface Area | 20.2 Ų | nih.govnih.gov |
| Heavy Atom Count | 9 | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclooct-4-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347200 | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85081-69-2 | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85081-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclooct 4 En 1 Ol and Its Stereoisomers
Reductive Synthesis Routes
Reductive methodologies provide avenues for the synthesis of cyclooct-4-en-1-ol starting from different precursors, primarily through the reduction of epoxides or carbonyl compounds.
Reduction of Epoxides (e.g., 9-oxabicyclo[6.1.0]non-4-ene)
A common synthetic route to cyclooct-4-en-1-ol involves the reduction of 9-oxabicyclo[6.1.0]non-4-ene. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether. The reaction is generally performed at room temperature over several hours, followed by a workup procedure that includes the addition of water and sodium hydroxide (B78521) to quench the reaction .
The synthesis of trans-cyclooct-4-enol (TCO-OH) can also commence from (Z)-9-oxabicyclo[6.1.0]non-4-ene. One reported method details the use of microwave irradiation on (Z)-9-oxabicyclo[6.1.0]non-4-ene in the presence of 2-(2-aminoethoxy)ethanol (B1664899) nih.gov.
Reduction of Carbonyl Precursors (e.g., Cyclooct-4-enone)
Cyclooct-4-en-1-ol can also be synthesized via the reduction of cyclooct-4-enone. This reaction involves the conversion of the carbonyl functional group into a hydroxyl group. Lithium aluminum hydride (LiAlH4) is a frequently employed reducing agent for this type of transformation . Additionally, mild hydrogenation reactions have been reported for the reduction of cyclooctenone to cyclooct-4-en-1-ol chembk.com. The reduction of ketones to alcohols is a well-established synthetic procedure in organic chemistry google.com.
Selective Deoxygenative Alkylation of Alcohols via Radical Pathways
Selective deoxygenative alkylation of alcohols through radical pathways represents a method for generating alkyl radicals from alcohols, which can then participate in alkylation reactions. A reported one-pot strategy for deoxygenative Giese reaction couples alcohols with electron-deficient alkenes. This method utilizes xanthate salts as activating groups for alcohols, facilitating radical generation under visible-light photoredox conditions in the presence of triphenylphosphine (B44618) researchgate.netnih.govexlibrisgroup.com. This approach enables the selective homolytic cleavage of the C-O bond in various primary, secondary, and tertiary alcohols, leading to the formation of the corresponding alkyl radicals nih.gov. While research indicates the applicability of this method to a range of alcohols and mentions the deoxygenation of cyclooct-4-en-1-ol researchgate.net, detailed studies specifically focusing on the synthesis of cyclooct-4-en-1-ol from a precursor alcohol using this precise deoxygenative alkylation pathway were not extensively found in the provided search results. However, the underlying methodology is presented as a viable route for generating alkyl radicals from alcohols for subsequent functionalization researchgate.netnih.govexlibrisgroup.com.
Photoisomerization Strategies for Trans-Cyclooct-4-en-1-ol Synthesis
Photoisomerization is a crucial strategy for the synthesis of the trans stereoisomer, trans-cyclooct-4-en-1-ol, from its more readily available cis counterpart. The trans isomer is particularly noteworthy due to its inherent ring strain and high reactivity, making it valuable in bioorthogonal chemistry applications sigmaaldrich.com.
Sensitized Photoisomerization of Cis-Isomers
The sensitized photoisomerization of cis-cyclooct-4-enol to its trans isomer offers a direct synthetic pathway nih.gov. This process typically involves irradiating a solution containing the cis isomer with UV light in the presence of a sensitizer (B1316253) . Sensitizers such as chiral aromatic esters, including ethyl benzoate (B1203000) and methyl benzoate, have demonstrated effectiveness in promoting this transformation nih.govbas.bgnih.gov. The reaction can be efficiently conducted in a two-phase system, such as a mixture of cyclohexane (B81311) and water. This biphasic system facilitates the continuous extraction of the generated trans-cyclooct-4-enol, often as a silver complex bas.bg. The continuous removal of the product helps to shift the photostationary equilibrium, favoring the formation of the trans isomer ru.nl.
Research has proven the effectiveness of this sensitized photoisomerization in a two-phase system, showing an enhanced yield of the trans form compared to single-phase reactions bas.bg. A theoretical model has been developed to describe the thermodynamic equilibrium in this two-phase system, aiding in the optimization of photolysis conditions bas.bg.
Industrial Scale Photochemical Isomerization Methods
Photochemical isomerization methods are frequently employed for the industrial-scale production of trans-cyclooct-4-enol . These methods utilize UV light in conjunction with a sensitizer, such as ethyl benzoate, to convert the cis isomer into the desired trans product . Industrial processes also commonly utilize a two-phase system that allows for the continuous extraction of the product as a silver complex .
Advancements in the standard photoisomerization procedure for synthesizing E-cyclooctenes have led to improved methods, including the replacement of the conventional silver nitrate (B79036) impregnated silica (B1680970) gel column with a liquid-liquid extraction module ru.nl. This continuous flow approach permits the external addition of substrate, enabling scalability and increased production rates for E-COs ru.nl. This method has been successfully applied to the synthesis of several widely used TCOs, with reported production rates reaching up to 2.2 g/h for specific E-COs ru.nl.
Preparation of Functionalized Cyclooctene (B146475) Derivatives as Intermediates
The synthesis of cyclooct-4-en-1-ol frequently relies on the preparation of intermediate compounds that already possess the cyclooctene ring structure and specific functional groups. Two notable approaches for generating such intermediates involve the cyclopropanation of cyclooctadienes and the hydrolysis of ester precursors.
Cyclopropanation of Cyclooctadienes Leading to Precursors
Cyclopropanation reactions of cyclooctadienes, particularly 1,5-cyclooctadiene (B75094), serve as a route to bicyclic precursors that can be further transformed into cyclooct-4-en-1-ol derivatives. rsc.orgnih.govresearchgate.net This method typically involves the reaction of a cyclooctadiene with a diazo compound in the presence of a catalyst, often a transition metal complex. rsc.org
For instance, the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a catalyst like Rh₂(4-Meox)₄ can yield ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. This bicyclic ester contains a cyclopropane (B1198618) ring fused to the cyclooctene system. The reaction conditions, such as the catalyst and solvent, can influence the efficiency and stereoselectivity of the cyclopropanation. Rhodium complexes are widely used for this transformation due to their ability to stabilize carbene intermediates, which are key species in the cyclopropanation mechanism.
Another example involves the reaction of 1,5-cyclooctadiene with methyl diazoacetate derivatives, employing transition-metal catalysts to facilitate a [2+1] cycloaddition. This process forms a bicyclic intermediate that can subsequently rearrange. Studies using silver hexafluoroantimonate (AgSbF₆) have demonstrated high efficiency in this type of cyclopropanation under optimized conditions.
Research has also explored the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate followed by subsequent reactions to yield functionalized bicyclic compounds. One such route involves monobromination of 1,5-cyclooctadiene, followed by cyclopropanation with ethyl diazoacetate catalyzed by CuSO₄, leading to dibromobicyclo[6.1.0]nonane carboxylates. nih.govresearchgate.net These intermediates can then undergo further transformations.
Ester Hydrolysis for Carboxylic Acid Precursors
Ester hydrolysis is a fundamental transformation used to convert ester-functionalized cyclooctene derivatives into their corresponding carboxylic acids. These carboxylic acids often serve as precursors for the synthesis of cyclooct-4-en-1-ol or other functionalized cyclooctene compounds.
A common precursor is ethyl cyclooct-4-ene-1-carboxylate. This compound, a cyclic ester with an eight-membered ring and an ethyl ester group, can be synthesized via methods such as palladium-catalyzed carbonylation of cycloocta-1,5-diene. Hydrolysis of the ethyl ester group in ethyl cyclooct-4-ene-1-carboxylate under basic conditions yields cyclooct-4-ene-1-carboxylic acid. This carboxylic acid can then be further derivatized or modified.
Another example involves the synthesis of cyclooct-4-ene-1-carboxylic acid starting from 1,5-cyclooctadiene. This route may involve epoxidation of 1,5-cyclooctadiene, followed by ring-opening and oxidation of the resulting alcohol to the carboxylic acid. For instance, epoxidation with meta-chloroperbenzoic acid (m-CPBA) followed by ring-opening with lithium aluminum hydride (LiAlH₄) yields (Z)-cyclooct-4-en-1-ol, which can then be oxidized to the carboxylic acid using potassium permanganate (B83412) (KMnO₄) in acidic media.
Ester hydrolysis is also a step in multi-step syntheses of more complex cyclooctene derivatives. For example, in the synthesis of certain bicyclic compounds, hydrolysis of an ethyl ester group in a bicyclo[6.1.0]non-4-ene carboxylate can yield the corresponding carboxylic acid. chemrxiv.org This carboxylic acid can then undergo reactions like iodolactonization. chemrxiv.org
Stereoselective and Enantioselective Synthesis Approaches to Cyclooct-4-en-1-ol
The synthesis of cyclooct-4-en-1-ol and its stereoisomers often requires control over the stereochemistry of the double bond (cis/trans) and the configuration of the carbon bearing the hydroxyl group. Stereoselective and enantioselective methods are employed to access specific isomers.
One approach to obtaining the trans isomer, (E)-cyclooct-4-en-1-ol (also known as trans-cyclooctenol or TCO-OH), involves the photoisomerization of the cis isomer, (Z)-cyclooct-4-en-1-ol. nih.gov (Z)-cyclooct-4-en-1-ol is reported to be the most commonly used precursor for the synthesis of the trans isomer for biological applications. nih.gov Photoisomerization can be carried out under UV light, often in the presence of a sensitizer. For instance, (Z)-cyclooct-4-ene-1-carboxylic acid has been subjected to photoisomerization using silver nitrate exchanged sulfonated silica gel under irradiation. nih.gov
Stereoselective synthesis can also be achieved through controlled reactions on functionalized cyclooctene precursors. For example, the synthesis of trans-cyclooct-4-enone, a precursor to some trans-cyclooct-4-enol derivatives, can proceed via Wacker oxidation of 1,5-cyclooctadiene followed by photoisomerization. nih.gov Stereocontrolled additions of nucleophiles to trans-cyclooct-4-enone have been reported as a route to axial trans-cyclooctenes, addressing issues of low stereoselectivity in some TCO syntheses. nih.gov
Enantioselective synthesis of cyclooct-4-en-1-ol or its derivatives can involve the use of chiral catalysts or biocatalysts. While specific examples for the direct enantioselective synthesis of cyclooct-4-en-1-ol are less detailed in the provided snippets, related cyclooctene systems have been subject to enantioselective transformations. For instance, the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol has been studied using lipases under microwave irradiation to obtain enantiomerically enriched diols. mdpi.com This suggests that biocatalytic approaches could potentially be explored for the enantioselective synthesis or resolution of cyclooct-4-en-1-ol derivatives.
The conformational flexibility of the eight-membered cyclooctene ring can influence stereochemical outcomes in synthesis compared to smaller, more rigid cyclic systems. Despite this flexibility, specific synthetic strategies, including controlled cyclopropanation, targeted functional group transformations, and photoisomerization, allow for the preparation of cyclooct-4-en-1-ol and its stereoisomers.
Data Table: Examples of Cyclopropanation of Cyclooctadienes
| Starting Material | Reagent | Catalyst | Product Type | Reference |
| 1,5-Cyclooctadiene | Ethyl diazoacetate | Rh₂(4-Meox)₄ | Bicyclo[6.1.0]non-4-ene ester | |
| 1,5-Cyclooctadiene | Methyl diazoacetate | AgSbF₆ | Bicyclic intermediate | |
| 1,5-Cyclooctadiene | Ethyl diazoacetate | CuSO₄ | Dibromobicyclo[6.1.0]nonane carboxylates | nih.govresearchgate.net |
Note: This table provides a static representation of data that could be presented interactively.
Data Table: Examples of Ester Hydrolysis Leading to Cyclooct-4-ene-1-carboxylic Acid
| Ester Precursor | Hydrolysis Conditions | Carboxylic Acid Product | Reference |
| Ethyl cyclooct-4-ene-1-carboxylate | Basic conditions | Cyclooct-4-ene-1-carboxylic acid | |
| Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | Hydrolysis | Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | chemrxiv.org |
Note: This table provides a static representation of data that could be presented interactively.
Data Table: Examples of Stereoselective Transformations
| Starting Material | Transformation | Product Type | Stereochemical Outcome | Reference |
| (Z)-Cyclooct-4-en-1-ol | Photoisomerization | (E)-Cyclooct-4-en-1-ol | cis to trans | nih.gov |
| 1,5-Cyclooctadiene | Wacker oxidation then photoisomerization | trans-Cyclooct-4-enone | Formation of trans isomer | nih.gov |
| trans-Cyclooct-4-enone | Nucleophile addition | Axial trans-cyclooctenes | Diastereoselective | nih.gov |
Note: This table provides a static representation of data that could be presented interactively.
Chemical Reactivity and Transformative Chemistry of Cyclooct 4 En 1 Ol
Reactions Involving the Hydroxyl Functionality
The hydroxyl group in cyclooct-4-en-1-ol undergoes reactions typical of secondary alcohols. These reactions often involve the oxygen-hydrogen bond or the carbon-oxygen bond.
Oxidation Reactions to Carbonyl Compounds
Oxidation of the hydroxyl group in cyclooct-4-en-1-ol yields the corresponding ketone, cyclooct-4-enone. This is a fundamental transformation in organic chemistry, converting a secondary alcohol into a carbonyl compound. Various oxidizing agents can be employed for this conversion. For example, cyclooct-4-enone can be obtained by the oxidation reaction of cyclooctene (B146475) and acetic acid, followed by reduction to cyclooct-4-en-1-ol, or by oxidizing cyclooctene to cyclooctenone and then reducing it to cyclooct-4-en-1-ol.
Esterification and Etherification Reactions
The hydroxyl group of cyclooct-4-en-1-ol can participate in esterification reactions, reacting with carboxylic acids or their derivatives to form esters. For instance, cyclooct-4-en-1-yl propionate (B1217596) is synthesized through the esterification of cyclooct-4-en-1-ol with propionic acid or its derivatives in the presence of a catalyst. Similarly, cyclooct-4-en-1-yl valerate (B167501) can be synthesized through the esterification of cyclooct-4-en-1-ol with valeric acid. Cyclooct-4-en-1-yl acetate (B1210297) can be synthesized via esterification of cyclooct-4-en-1-ol using acetic anhydride. Cyclooct-4-en-1-ol is also listed as an alcohol that can be used in the production of salicylic (B10762653) esters.
Etherification reactions, involving the formation of an ether linkage from the hydroxyl group, are also possible, although specific examples for cyclooct-4-en-1-ol were not detailed in the search results. However, as a typical secondary alcohol, it would be expected to undergo such reactions under appropriate conditions.
Substitution Reactions of the Hydroxyl Group
The hydroxyl group can be replaced by other functional groups through various substitution reactions. While general substitution reactions of the hydroxyl group are mentioned, specific examples for cyclooct-4-en-1-ol were not extensively detailed in the provided search results. However, the conversion of cyclooct-4-en-1-ol to cyclooct-4-en-1-yl acetate via esterification can be considered a type of substitution where the hydroxyl group is formally replaced by an acetoxy group.
Formation and Reactivity of Activated Alcohol Derivatives (e.g., Xanthate Salts)
Activated alcohol derivatives, such as xanthate salts, can be formed from alcohols and serve as intermediates in various reactions, particularly in radical chemistry. Xanthate salts can be used as alcohol-activating groups for radical generation under visible-light photoredox conditions. The convenient generation and high reactivity of xanthate salts enable efficient deoxygenation of alcohols through sequential C-S/C-O bond homolytic cleavage, generating corresponding alkyl radicals. Cyclooct-4-en-1-ol has been shown to undergo deoxygenative Giese reaction via its xanthate derivative, yielding a product in 63% yield, indicating that the Giese addition of the alkyl radical is faster than intramolecular radical cyclization under these conditions.
Reactions Involving the Alkene Functionality
The alkene double bond in cyclooct-4-en-1-ol is a site of reactivity, capable of undergoing addition reactions and other transformations characteristic of olefins.
Hydrogenation and Double Bond Reductions
The alkene double bond in cyclooct-4-en-1-ol can undergo hydrogenation, a reduction reaction that saturates the double bond, converting the cyclooctene ring into a cyclooctane (B165968) ring. This typically involves reaction with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). Catalytic hydrogenation of the cyclooctene ring in related compounds like ethyl cyclooct-4-ene-1-carboxylate saturates the ring, forming ethyl cyclooctane-1-carboxylate. While direct hydrogenation of cyclooct-4-en-1-ol was not explicitly detailed, the principle applies to the alkene functionality within the molecule.
Hydrogenation can also be influenced by the presence of directing groups like the hydroxyl group and the choice of catalyst, potentially leading to diastereoselective outcomes. For example, in the hydrogenation of terpen-4-ol, the hydroxyl group can direct the reaction, and using different catalysts (e.g., Pd/C vs. Crabtree's catalyst) can alter the stereoselectivity.
Other double bond reduction methods may also be applicable to cyclooct-4-en-1-ol, depending on the desired outcome and functional group tolerance.
Electrophilic Addition Reactions to the Cyclooctene Ring
The cyclooctene ring in Cyclooct-4-en-1-ol contains a carbon-carbon double bond, which is susceptible to electrophilic addition reactions, a characteristic reactivity of alkenes. These reactions involve the addition of an electrophile to the pi system of the double bond, leading to the formation of a carbocation intermediate or a concerted reaction pathway, followed by the attack of a nucleophile. The cyclooctene ring can undergo electrophilic addition with various electrophiles, resulting in the formation of more complex molecules. smolecule.com Examples of electrophilic addition reactions to cyclooctene derivatives include reactions with sulfenyl halides, which can proceed via episulfonium ions. capes.gov.br The course of sulfenyl halide addition to cyclooctene under conditions of increased polarity has been shown to correspond to the formation of intermediates closely related to episulfonium ions. capes.gov.br
Cycloaddition Reactions (General Overview)
Cycloaddition reactions involve the formation of a cyclic adduct through the concerted or step-wise joining of two or more unsaturated molecules. The cyclooctene ring can participate in various cycloaddition reactions. For instance, unactivated cyclic olefins, including both cis- and trans-cyclooctene (B1233481), have been shown to undergo electron-transfer catalyzed cycloaddition reactions to form cyclobutane (B1203170) adducts. gre.ac.uk These reactions can be initiated by the in-situ anodic generation of catalytic amounts of specific radical cations. gre.ac.uk The mechanism appears to involve a propagation step where an olefin radical cation reacts with a neutral olefin to yield a cyclobutyl radical cation. gre.ac.uk
Solvolytic Reactions and π-Bond Participation Phenomena in Cyclooctene Systems
Solvolysis of cyclic systems, especially medium-sized rings like cyclooctene derivatives, is often accompanied by transannular reactions where a functional group or a π-bond interacts with a developing carbocation across the ring. uni-due.decdnsciencepub.comutdallas.edu This neighboring group participation can significantly influence reaction rates, regiochemistry, and stereochemistry. scribd.comlibretexts.org
In cyclooctene systems, the double bond can act as a neighboring group, participating in the ionization of a leaving group (such as a tosylate or brosylate) to form a stabilized carbocation intermediate. utdallas.eduscribd.com This intermediate can then undergo further reactions, including solvent capture or rearrangement, often leading to bicyclic products. uni-due.deoregonstate.edu
Studies on the solvolysis of cyclooctene oxide, a related cyclooctene derivative, have shown that the reaction can proceed through an ion that retains partial bonding with the hydroxyl group, followed by hydride shifts or solvent attack. oregonstate.edu The acetolysis of 4-cyclooctenyl brosylate has been reported to yield a significant percentage (74%) of rearranged products, highlighting the propensity for transannular reactions in these systems. cdnsciencepub.com
While specific detailed solvolysis data for cyclooct-4-en-1-ol itself in various conditions is not extensively detailed in the provided search results, the general principles observed for related cyclooctene derivatives with leaving groups at different positions are highly relevant. The position of the double bond relative to the leaving group and the conformational flexibility of the eight-membered ring play crucial roles in the extent and nature of π-bond participation and subsequent transannular reactions. uni-due.decdnsciencepub.com
The involvement of π-bonds in neighboring group participation is a well-documented phenomenon in organic chemistry, leading to stabilized, often non-classical, carbocation intermediates. scribd.comlibretexts.orgslideshare.net This stabilization can dramatically increase solvolysis rates compared to saturated analogs. scribd.com
Advanced Applications in Research and Material Science
Cyclooct-4-en-1-ol as a Versatile Core Scaffold for Complex Molecular Synthesis
Cyclooct-4-en-1-ol serves as a valuable building block and core scaffold in the synthesis of a wide array of organic compounds ontosight.aiguidechem.com. Its bifunctional nature, possessing both an alkene and an alcohol moiety, allows for selective functionalization and elaboration. The double bond can undergo various reactions such as epoxidation, hydrogenation, and cycloadditions, while the hydroxyl group can be transformed through oxidation, esterification, or ether formation ontosight.aiguidechem.com. This versatility makes it a key intermediate in the construction of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and fine chemicals ontosight.aiguidechem.com. For instance, it can be oxidized to cyclooct-4-enone, a useful intermediate in pharmaceutical synthesis ontosight.ai.
Development of Bioorthogonal Ligands and Chemical Probes
The trans isomer, trans-cyclooct-4-enol (TCO-OH), is particularly important in the development of bioorthogonal ligands and chemical probes sigmaaldrich.commedkoo.com. Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes core.ac.uk. TCO-OH's high reactivity, especially in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, makes it an excellent tool for selective labeling of biomolecules sigmaaldrich.commedkoo.com. This reaction is fast and does not require a catalyst, which is advantageous for in vivo applications sigmaaldrich.commedkoo.com. Derivatives of cyclooct-4-en-1-ol are utilized in the creation of bioorthogonal ligands that facilitate the selective labeling of biomolecules . This has applications in biological research, including pretargeted imaging and drug delivery . For example, (E)-Cyclooct-4-enol has been used in the synthesis of trans-cyclooctene (B1233481) geranyl diphosphate, a strained-ring containing protein farnesyltransferase (PFTase) substrate used in site-specific modification technologies medkoo.comsigmaaldrich.comnih.gov.
Engineering of Strained Ring Systems for Advanced Chemical Transformations
The cyclooctene (B146475) ring, particularly in the trans configuration, possesses significant ring strain vulcanchem.com. This inherent strain enhances its reactivity in various chemical transformations, including strain-promoted cycloaddition reactions sigmaaldrich.comvulcanchem.com. Cyclooct-4-en-1-ol is employed in the synthesis of strained cyclic compounds that are valuable in diverse chemical processes . The strained ring structure contributes to the compound's rapid reaction kinetics in bioorthogonal chemistry, enabling efficient labeling and targeting of biomolecules . The trans-cyclooctene structure readily undergoes reactions such as ring-opening metathesis or Diels-Alder cycloaddition vulcanchem.com.
Role in Polymer Chemistry and Modification of Material Properties
Cyclooct-4-en-1-ol and its derivatives find applications in polymer chemistry and the modification of material properties. The presence of the reactive double bond allows for its incorporation into polymer chains through polymerization reactions, such as ring-opening metathesis polymerization (ROMP). The hydroxyl group provides a handle for further functionalization of the polymer backbone, allowing for tailored material properties. Methyl cyclooct-4-ene-1-carboxylate, a related compound, is used in the synthesis of copolymers, specifically statistical poly(ethylene-co-methyl methacrylate) copolymers, which act as compatibilizers in polymer blends, improving the compatibility between different polymers like poly(methyl methacrylate) and polyethylene (B3416737) . The incorporation of such compounds enables the development of materials with specific mechanical characteristics for various applications .
Intermediates in Medicinal Chemistry Research
Cyclooct-4-en-1-ol serves as an intermediate in the synthesis of various organic compounds, including those of interest in medicinal chemistry ontosight.aiguidechem.com. Its reactive functional groups allow for its conversion into diverse structures that can be explored for biological activity. Compounds structurally related to cyclooct-4-en-1-ol, such as Cyclooct-4-en-1-yl propionate (B1217596), can serve as intermediates in the synthesis of more complex pharmaceutical molecules ontosight.ai. The ability to undergo reactions like oxidation, reduction, and substitution makes it a valuable precursor for synthesizing various bioactive compounds ontosight.aiguidechem.com.
Chemical Principles of "Click-to-Release" Methodologies
The high reactivity of trans-cyclooctenes, derived from cyclooct-4-en-1-ol, with tetrazines is central to "click-to-release" methodologies researchgate.net. This approach utilizes a bioorthogonal reaction to trigger the release of a caged molecule, such as a drug, at a specific site. In this context, a molecule is linked to a trans-cyclooctene derivative via a cleavable linker. Upon reaction with a tetrazine-functionalized targeting agent, the click reaction occurs, leading to the cleavage of the linker and the release of the active molecule researchgate.netcambridge.org. This strategy is being explored for targeted drug delivery and activation in biological systems core.ac.ukresearchgate.net. The rapid kinetics of the TCO-tetrazine IEDDA reaction make it suitable for controlled release applications core.ac.uk.
Here is a data table summarizing some key properties of Cyclooct-4-en-1-ol:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | ontosight.aicymitquimica.com |
| Molecular Weight | 126.20 g/mol | sigmaaldrich.com |
| CAS Number | 4277-34-3 (cis), 85081-69-2 (trans) | guidechem.comsigmaaldrich.comnih.gov |
| Boiling Point | 202.2 °C at 760 mmHg (Predicted) | guidechem.com |
| Flash Point | 75.6 °C | guidechem.com |
| Density | 0.954 | guidechem.com |
| Solubility | Soluble in polar and organic solvents | ontosight.aicymitquimica.com |
Spectroscopic Characterization and Computational Studies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide crucial information regarding the structure, purity, and isomeric composition of Cyclooct-4-en-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules and differentiating between isomers. Both ¹H and ¹³C NMR spectroscopy are utilized for the characterization of Cyclooct-4-en-1-ol. Spectral information, including 1D NMR spectra, is available for the compound. nih.gov
For example, ¹H NMR analysis of a related compound, (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol, shows characteristic signals for the protons in the molecule, including those on the double bond and the carbon bearing the hydroxyl group. vulcanchem.com The chemical shifts and coupling patterns observed in the NMR spectra are indicative of the specific arrangement of atoms and the stereochemistry around the double bond and chiral centers. While direct NMR data for the differentiation of cis and trans isomers of Cyclooct-4-en-1-ol were not extensively detailed in the search results, NMR is a standard technique for such analyses in cyclic systems, where the rigid or semi-rigid nature of the ring and the spatial relationship of substituents influence the observed spectra.
Mass Spectrometry and Other Analytical Methods for Characterization
Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of Cyclooct-4-en-1-ol, confirming its elemental composition. GC-MS data is available for Cyclooct-4-en-1-ol. nih.gov The exact mass of Cyclooct-4-en-1-ol is computed to be 126.104465066 Da, with a molecular weight of approximately 126.20 g/mol . nih.govmedkoo.comguidechem.comnih.gov
Other analytical methods contribute to the comprehensive characterization of Cyclooct-4-en-1-ol. Infrared (IR) spectroscopy, for instance, can provide information about the functional groups present, such as the characteristic O-H stretching vibration of the hydroxyl group and the C=C stretching vibration of the double bond. Vapor phase IR spectra for Cyclooct-4-en-1-ol are available. nih.gov HPLC and LC-MS are also employed for analyzing the purity and composition of samples. lookchem.comambeed.com
Theoretical Chemistry and Computational Modeling
Computational studies provide valuable insights into the structural, conformational, and reactive properties of Cyclooct-4-en-1-ol, complementing experimental findings.
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations are used to explore the conformational space and assess the relative stability of different conformers of cyclic molecules like Cyclooct-4-en-1-ol. Eight-membered rings, such as the cyclooctene (B146475) ring, adopt non-planar conformations to minimize strain, with the Z-configuration of the double bond favoring a boat-chair conformation. vulcanchem.com Computational models have been used to study the stereoelectronic effects of substituents, such as the hydroxyl group, on ring conformation and energy barriers. vulcanchem.com For instance, in an analogous amino alcohol, intramolecular hydrogen bonding involving the hydroxyl group was shown to stabilize a specific conformation and reduce ring flip energy barriers. vulcanchem.com
Theoretical studies on cyclooctene have identified several stable conformations, with the most stable for cis-cyclooctene being a conformation with four atoms in a plane. researchgate.net Understanding these conformations is crucial as they influence the molecule's reactivity.
Reaction Pathway Modeling and Transition State Analysis (e.g., for IEDDA)
Computational modeling is applied to study the mechanisms and transition states of reactions involving Cyclooct-4-en-1-ol, particularly in the context of Inverse Electron-Demand Diels-Alder (IEDDA) reactions. The trans isomer, TCO-OH, is a widely used dienophile in IEDDA reactions with tetrazines due to its strained ring structure, which enhances reactivity. chemicalbook.comnih.gov
IEDDA reactions proceed through a [4+2] cycloaddition, forming a strained bicyclic intermediate. nih.gov Theoretical studies can help elucidate the transition state geometries and activation energies of these cycloadditions, providing a deeper understanding of their rapid kinetics and selectivity. The feasibility of such domino cycloaddition reactions can depend on the polar nature of the initial [4+2] cycloaddition, which is influenced by the electronic character of the reacting species. researchgate.net
Computational models have also been used in optimizing synthetic procedures, such as the sensitized photoisomerization of cis-cyclooct-4-enol to the trans isomer, by describing the thermodynamic equilibrium of the reaction system. bas.bg
Electronic Structure Investigations and Reactivity Predictions
Investigations into the electronic structure of Cyclooct-4-en-1-ol and its derivatives provide insights into their reactivity. Techniques such as Density Functional Theory (DFT) calculations can be used to analyze electronic structures and net atomic charges. researchgate.net
The strained nature of the trans-cyclooctene (B1233481) core in TCO-OH is a key factor in its high reactivity in strain-promoted click chemistry reactions, such as the IEDDA reaction with tetrazines. chemicalbook.comsigmaaldrich.com This strain influences the electronic distribution and orbital interactions, making the double bond a highly reactive dienophile. Theoretical studies on related cycloalkenes have explored the chemoselectivity in oxidation reactions, analyzing the effects of substrate structure and electronic properties on reaction pathways like epoxidation versus allylic hydrogen atom transfer. researchgate.net Understanding the electronic structure allows for predictions of reactivity patterns and the design of new reactions or applications for Cyclooct-4-en-1-ol.
Mechanistic Insights from Isotopic Labeling Studies
The strain-promoted inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes and tetrazines is a prominent example of a reaction involving a cyclooct-4-en-1-ol derivative. sigmaaldrich.comadvancedchemtech.com This reaction is notable for its rapid kinetics and selectivity under mild, catalyst-free conditions, making it valuable for biological labeling and imaging applications. sigmaaldrich.com
A proposed mechanism involving a trans-cyclooct-4-en-1-ol derivative in a protein decaging strategy illustrates the steps involved in such bioorthogonal transformations. This mechanism includes a strain-promoted 1,3-dipolar cycloaddition between the strained alkene (the trans-cyclooct-4-en-1-ol derivative) and an azide-containing group (such as in Nɛ-p-azidobenzyloxycarbonyl lysine, PABK). This cycloaddition is followed by a rearrangement and the release of nitrogen gas (N2). Subsequent steps involve hydrolysis and a 1,6-elimination, ultimately leading to the uncaging or release of a molecule.
Future Directions and Emerging Research Avenues
Innovations in Stereoselective and Sustainable Synthesis of Cyclooct-4-en-1-ol
The synthesis of cyclooct-4-en-1-ol, especially the reactive trans isomer, is a critical area for future innovation. Current methods often involve photoisomerization of the cis isomer, which can have limitations in terms of yield and scalability, although flow photochemical synthesis has shown promise for achieving high yields of trans-cyclooctene (B1233481) products. researchgate.net Future research will likely focus on developing more stereoselective and sustainable synthetic routes.
Key areas of exploration include:
Asymmetric Synthesis: Developing catalytic or enzymatic methods to directly synthesize the desired stereoisomer of cyclooct-4-en-1-ol with high enantiomeric purity, avoiding the need for laborious resolution steps. While stereoselective synthesis of other cyclic systems and terpenes using methods like lipase-mediated resolution and [4+1] annulations has been explored, applying these to the specific cyclooct-4-en-1-ol scaffold presents an ongoing challenge. nih.govmdpi.commdpi.comumontpellier.frresearchgate.net
Sustainable Methodologies: Investigating greener synthetic approaches, such as using renewable resources, reducing solvent usage, employing heterogeneous catalysts, or developing more energy-efficient processes. Flow chemistry setups for photoisomerization represent a step in this direction. researchgate.netresearchgate.net
Novel Catalytic Approaches: Exploring new catalytic systems that can facilitate the formation of the cyclooctene (B146475) ring with precise control over stereochemistry and reduced environmental impact. This could involve transition metal catalysis, organocatalysis, or biocatalysis.
Innovations in this area are crucial for making cyclooct-4-en-1-ol derivatives more accessible and cost-effective for widespread research and potential industrial applications.
Expansion of Bioorthogonal Chemical Applications and Methodologies
The primary current application of trans-cyclooct-4-en-1-ol (TCO-OH) is in bioorthogonal chemistry, particularly its rapid reaction with tetrazines for labeling biomolecules in complex biological environments. nih.govsigmaaldrich.com Future research aims to expand the scope and sophistication of these applications.
Emerging research avenues include:
Development of New TCO-OH Derivatives: Designing and synthesizing novel cyclooct-4-en-1-ol derivatives with enhanced properties, such as improved stability in biological media, altered reactivity profiles, or the incorporation of additional functionalities for multi-step bioorthogonal reactions or targeted delivery. nih.gov This includes exploring derivatives with different linker lengths, shapes, and attachment points. precisepeg.com
Orthogonal Bioorthogonal Reactions: Developing mutually orthogonal bioorthogonal reaction pairs involving cyclooct-4-en-1-ol derivatives to enable simultaneous labeling or manipulation of multiple biomolecules within the same system. nih.gov
In Vivo Applications: Further exploring and optimizing the use of cyclooct-4-en-1-ol-based bioorthogonal reactions for in vivo imaging, targeted drug delivery, and therapeutic activation, addressing challenges related to targeting efficiency, background signal, and potential off-target effects. nih.govresearchgate.netresearchgate.netepfl.ch The rapid kinetics of TCO with tetrazines make it particularly attractive for applications like pretargeted imaging in nuclear medicine. nih.gov
"Click-to-Release" Strategies: Expanding the development and application of "click-to-release" systems utilizing cyclooct-4-en-1-ol derivatives for the controlled activation of pro-drugs or the release of biomolecules in response to a bioorthogonal trigger. researchgate.net
These advancements will broaden the utility of cyclooct-4-en-1-ol in studying biological processes with minimal perturbation.
Integration into Advanced Functional Materials and Nanotechnology
Cyclooct-4-en-1-ol and its derivatives hold potential for integration into advanced functional materials and nanotechnology due to the presence of a reactive alkene handle and a hydroxyl group that can be further functionalized.
Future research directions include:
Polymer Synthesis: Utilizing cyclooct-4-en-1-ol derivatives as monomers in controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP), to create polymers with tailored properties, including biodegradability, biocompatibility, or specific reactive handles for post-polymerization modification. researchgate.net
Surface Modification and Bioconjugation: Employing cyclooct-4-en-1-ol derivatives for the functionalization of material surfaces or nanoparticles, enabling their conjugation with biomolecules for applications in biosensing, drug delivery systems, or tissue engineering. metu.edu.trcnr.it The compound's role in bioconjugation techniques is already recognized.
Development of Responsive Materials: Incorporating cyclooct-4-en-1-ol into materials that can undergo chemical transformations or changes in properties upon reaction with a bioorthogonal partner, leading to the development of responsive hydrogels, drug delivery vehicles, or diagnostic platforms.
Nanoscale Assemblies: Exploring the self-assembly of amphiphilic polymers or conjugates containing cyclooct-4-en-1-ol moieties to form well-defined nanoscale structures with potential applications in drug encapsulation and delivery.
Integration into these fields leverages the unique reactivity of the cyclooctene ring within the context of designed materials.
Exploration of Novel Catalytic Transformations Involving Cyclooct-4-en-1-ol
While primarily known for its role as a reactant in bioorthogonal chemistry, the structure of cyclooct-4-en-1-ol, particularly the strained trans isomer, could be explored in novel catalytic transformations.
Potential research areas include:
Substrate in Catalytic Reactions: Investigating the use of cyclooct-4-en-1-ol as a substrate in new catalytic reactions beyond its typical cycloadditions, potentially exploiting the alkene or hydroxyl functionalities in selective bond formations or rearrangements.
Ligand Design: Designing ligands incorporating the cyclooct-4-en-1-ol scaffold for use in transition metal catalysis, aiming to influence the stereoselectivity or reactivity of catalytic processes.
Organocatalysis: Exploring the potential of cyclooct-4-en-1-ol derivatives as organocatalysts or components of organocatalytic systems.
This area represents a more nascent but potentially fruitful direction, exploring the broader chemical reactivity of the molecule.
Development of New Chemical Biology Tools and Methodologies
Cyclooct-4-en-1-ol is already a key component in chemical biology tools, particularly for labeling and imaging biomolecules. researchgate.net Future research will focus on developing more sophisticated tools and methodologies.
Key development areas include:
Intracellular Labeling and Imaging: Improving strategies for delivering cyclooct-4-en-1-ol probes into living cells and organelles for targeted labeling and imaging of specific biomolecules under physiological conditions, potentially under no-wash conditions. researchgate.net
Protein Activation and Deactivation: Developing methods for the bioorthogonal activation or deactivation of protein function using cyclooct-4-en-1-ol conjugates, offering precise temporal and spatial control over biological processes. researchgate.netrsc.org
Proximity-Induced Reactions: Designing systems where the bioorthogonal reaction of a cyclooct-4-en-1-ol probe is used to trigger a secondary event, such as the formation of a covalent bond between interacting biomolecules or the activation of a caged probe, to study molecular interactions in situ.
Development of Fluorogenic Probes: Continued development of fluorogenic probes based on the cyclooct-4-en-1-ol/tetrazine reaction that exhibit a significant increase in fluorescence upon reaction, enabling background-free imaging. researchgate.netfigshare.com
These future directions highlight the ongoing importance of cyclooct-4-en-1-ol as a versatile building block and reactive handle for advancing research in chemistry, materials science, and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
